molecular formula C6H8ClN3 B14835394 4-(Aminomethyl)-3-chloropyridin-2-amine CAS No. 1393560-31-0

4-(Aminomethyl)-3-chloropyridin-2-amine

Cat. No.: B14835394
CAS No.: 1393560-31-0
M. Wt: 157.60 g/mol
InChI Key: XIFKAVSMXWVIKC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chloropyridin-2-amine is a pyridine derivative characterized by a chlorine atom at the 3-position and an aminomethyl (-CH₂NH₂) group at the 4-position of the pyridine ring. The compound’s structure (CAS 199296-51-0) combines electron-withdrawing (chlorine) and electron-donating (aminomethyl) substituents, influencing its physicochemical and reactive properties . Pyridine derivatives are pivotal in medicinal chemistry due to their roles as pharmacophores in drug discovery, enzyme inhibitors, and intermediates for agrochemicals .

Properties

CAS No.

1393560-31-0

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

4-(aminomethyl)-3-chloropyridin-2-amine

InChI

InChI=1S/C6H8ClN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,3,8H2,(H2,9,10)

InChI Key

XIFKAVSMXWVIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chloropyridin-2-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-aminopyridine followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Aminomethyl)-3-chloropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 4-(Aminomethyl)-3-chloropyridin-2-amine and related pyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences
This compound 199296-51-0 C₆H₇ClN₂ -Cl (C3), -CH₂NH₂ (C4) Reference compound with balanced electronic effects
3-Chloropyridin-2-amine Not provided C₅H₅ClN₂ -Cl (C3), -NH₂ (C2) Lacks aminomethyl group; simpler structure
3-Chloro-4-iodopyridin-2-amine Not provided C₅H₄ClIN₂ -Cl (C3), -I (C4), -NH₂ (C2) Iodine substituent increases molecular weight and polarizability
4-Methyl-3-nitropyridin-2-amine Not provided C₆H₇N₃O₂ -NO₂ (C3), -CH₃ (C4), -NH₂ (C2) Nitro group enhances reactivity (e.g., redox activity)
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine 92 (page ref.) C₁₀H₁₃ClN₂Si -Cl (C2), -C≡C-Si(CH₃)₃ (C3), -NH₂ (C4) Bulky silyl-ethynyl group affects steric hindrance

Physicochemical Properties

  • Hydrogen Bonding: 3-Chloropyridin-2-amine forms centrosymmetric cyclic dimers via N-H⋯N hydrogen bonds, enhancing crystalline stability . The aminomethyl group in this compound may enable additional hydrogen-bonding interactions, improving solubility in polar solvents.
  • Density and Boiling Points: 3-Chloro-4-iodopyridin-2-amine has a high density (2.139 g/cm³) due to iodine’s atomic mass, while this compound likely has lower density (~1.3–1.5 g/cm³) .
  • Reactivity: The nitro group in 4-Methyl-3-nitropyridin-2-amine increases electrophilicity, making it prone to reduction reactions, whereas the aminomethyl group in the target compound may participate in Schiff base formation .

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